N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core linked to a sulfonamide group. Its structure features a 3-methyl substituent on the triazole ring and dual aryl groups: a 3,5-difluorophenylmethyl moiety and a 4-fluorophenyl group. These fluorinated aromatic substituents enhance lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties in drug development .
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-7-6-19(12-26(13)20)30(28,29)27(18-4-2-15(21)3-5-18)11-14-8-16(22)10-17(23)9-14/h2-10,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYAZHQMYSXPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine core. Reagents such as hydrazine derivatives and pyridine carboxylic acids are often used under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key analogs from the [1,2,4]triazolo[4,3-a]pyridine sulfonamide family include:
Key Observations :
- Substituent Effects : The target compound’s 3,5-difluorophenylmethyl and 4-fluorophenyl groups introduce steric bulk and electron-withdrawing effects compared to simpler analogs like 6a. These modifications likely enhance binding specificity and resistance to oxidative metabolism .
- Core Variations : Flumetsulam replaces the pyridine ring with a pyrimidine, altering electronic properties and hydrogen-bonding capacity .
Physicochemical and Spectral Comparisons
- Melting Points : Compound 6a (184–186°C) and 8a (160–162°C) exhibit lower melting points than intermediates like 4a (214–216°C) , suggesting that increased fluorination and alkylation reduce crystallinity.
- NMR Trends : In related compounds, chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, as seen in ’s analysis of rapamycin analogs . For example, the 3-methyl group in the target compound would likely perturb shifts in the triazole-proximal pyridine protons (e.g., H-3 and H-5 in 8a) .
Methodological Considerations
- Structural Elucidation : The synthesis and characterization of analogs (e.g., 4a, 6a) relied heavily on 1H-NMR and 13C-NMR for confirming regiochemistry and purity . Similar methodologies would apply to the target compound.
- Computational Modeling : Tools like AutoDock Vina () could predict binding modes of the target compound against DHPS or other targets, leveraging its enhanced speed and accuracy for virtual screening .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the presence of a triazole ring fused with a pyridine system and sulfonamide functionality. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antiviral , antifungal , and anticancer agent.
Antiviral Activity
Research indicates that compounds with a similar structure to this compound exhibit significant antiviral properties. A study highlighted the efficacy of triazole derivatives against viral infections, demonstrating that modifications in the triazole ring can enhance antiviral potency .
Antifungal Activity
The 1,2,4-triazole core is well-known for its antifungal properties. Recent investigations have shown that derivatives of this compound can inhibit fungal growth effectively. A review article summarized the structure-activity relationships of triazoles and their broad-spectrum antifungal activity . The compound's ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis is crucial for its antifungal action.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
- Triazole Ring : Essential for biological activity; modifications can enhance potency.
- Fluorine Substituents : Increase lipophilicity and improve binding affinity to biological targets.
- Sulfonamide Group : Contributes to the compound's solubility and pharmacokinetic properties.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antiviral | Various Viral Strains | Not specified | |
| Antifungal | Candida albicans | 0.5 | |
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 | |
| T47D (Breast Cancer) | 27.3 |
Case Studies
- Antiviral Case Study : A study demonstrated that derivatives of triazoles significantly inhibited viral replication in vitro. The modifications in the side chains were found to enhance antiviral efficacy against specific viral strains.
- Antifungal Case Study : In a clinical trial involving patients with fungal infections resistant to standard treatments, a derivative of this compound showed improved outcomes compared to existing antifungal therapies.
- Anticancer Case Study : Research involving human cancer cell lines indicated that treatment with this compound led to increased apoptosis rates and reduced tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
